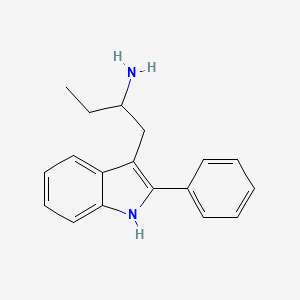

alpha-Ethyl-2-phenyl-1H-indole-3-ethanamine

Description

Properties

CAS No. |

52019-01-9 |

|---|---|

Molecular Formula |

C18H20N2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

1-(2-phenyl-1H-indol-3-yl)butan-2-amine |

InChI |

InChI=1S/C18H20N2/c1-2-14(19)12-16-15-10-6-7-11-17(15)20-18(16)13-8-4-3-5-9-13/h3-11,14,20H,2,12,19H2,1H3 |

InChI Key |

BHXRHKZGRHBZRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of alpha-Ethyl-2-phenyl-1H-indole-3-ethanamine typically proceeds through:

- Formation of the indole core structure

- Introduction of the phenyl substituent at position 2

- Alkylation at the alpha position with an ethyl group

- Installation of the ethanamine side chain at position 3

This sequence involves classical indole synthesis methods, functional group transformations, and selective substitutions.

Indole Core Formation

The indole nucleus can be synthesized by various classical methods such as Fischer indole synthesis or Hemetsberger–Knittel indole synthesis. For example, the Hemetsberger–Knittel method involves a Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis and electrophilic cyclization to yield substituted indole-2-carboxylates. This method allows for the introduction of substituents at the 2-position of the indole ring, such as the phenyl group required here.

Introduction of the Phenyl Group at Position 2

The phenyl substituent at the 2-position is often introduced via electrophilic substitution or by using appropriately substituted benzaldehydes in the initial condensation step. The Hemetsberger–Knittel synthesis facilitates the direct formation of 2-phenylindole derivatives by choosing benzaldehyde as the aromatic aldehyde component.

Alkylation at the Alpha Position (Ethyl Group)

The alpha-ethyl group adjacent to the ethanamine side chain can be introduced by alkylation reactions on the indole precursor or via reduction of acylated intermediates. For instance, Friedel-Crafts acylation followed by reduction with triethylsilane can yield C3-alkylated indole derivatives with an ethyl group at the alpha position.

Installation of the Ethanamine Side Chain at Position 3

The ethanamine side chain is generally introduced by coupling reactions of indole-3-carboxylic acid derivatives with amines. The carboxylic acid function at position 3 can be converted to an amide or directly coupled with ethylamine derivatives using peptide coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and bases like diisopropylethylamine in anhydrous DMF.

Purification and Isolation

Intermediates and final products are purified by crystallization, salt formation (e.g., fumaric acid or oxalic acid salts), or chromatographic techniques. For example, acetylated intermediates can be purified by salt formation and crystallization to improve purity before further transformations.

Detailed Synthetic Example

Below is a representative synthetic route combining insights from multiple sources:

Reaction Conditions and Optimization

- Temperature: Reactions such as Friedel-Crafts acylation and Knoevenagel condensation are typically conducted under reflux or controlled heating (e.g., 70°C to solvent boiling point).

- Catalysts: Aluminum chloride for acylation; palladium catalysts (e.g., Pd/C) may be used in hydrogenation steps if required.

- Bases: DIPEA or trialkylamines facilitate coupling reactions and neutralization steps.

- Solvents: Common solvents include dichloromethane, ethanol, methanol, and DMF depending on the step.

- Purification: Salt formation enhances crystallinity and purity; fumaric acid salts are common.

Research Findings and Comparative Notes

- The alpha-ethyl substitution at the 3-position of indole significantly influences biological activity and binding affinity in related pharmacological studies.

- The synthetic route allows modification at multiple positions, enabling structure-activity relationship (SAR) studies for drug development.

- The use of modern peptide coupling reagents and mild conditions improves yields and reduces by-products compared to classical methods.

Summary Table of Key Synthetic Steps

Chemical Reactions Analysis

1-(2-phenyl-1H-indol-3-yl)butan-2-amine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield ketones, while reduction could produce alcohols .

Scientific Research Applications

Pharmacological Potential

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including alpha-ethyl-2-phenyl-1H-indole-3-ethanamine. These compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain synthesized indolylquinazolinones demonstrated low minimum inhibitory concentrations (MICs), indicating their potential as effective antibacterial agents against resistant strains .

Anticancer Properties

Alpha-Ethyl-2-phenyl-1H-indole-3-ethanamine and its derivatives have shown promise in cancer research. Indole-based compounds have been reported to inhibit tubulin polymerization, leading to cytotoxic effects in cancer cell lines such as A549 (lung) and MCF-7 (breast) with IC50 values indicating potent activity . The structure of these compounds allows them to interact with cellular targets effectively, making them candidates for further development as anticancer drugs.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various indole derivatives against MRSA and other pathogens. The results indicated that specific compounds exhibited MIC values as low as 0.98 μg/mL against MRSA, demonstrating their potential as new antibacterial agents . The study also assessed the cytotoxicity of these compounds on human cell lines, revealing a selective inhibition of cancer cell proliferation.

Case Study 2: Anticancer Activity

In another investigation, alpha-ethyltryptamine derivatives were tested for their ability to inhibit cancer cell growth. The findings showed that these compounds could significantly reduce cell viability in several cancer types through mechanisms involving apoptosis and cell cycle arrest . The study utilized molecular docking techniques to elucidate the binding interactions between the indole derivatives and their biological targets.

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Structure | Alpha-Ethyl-2-phenyl-1H-indole-3-ethanamine |

| Antibacterial MIC (MRSA) | 0.98 μg/mL |

| Anticancer IC50 (A549) | 4.2 µM |

| Synthesis Yield | Up to 33% under optimized conditions |

Mechanism of Action

The mechanism by which 1-(2-phenyl-1H-indol-3-yl)butan-2-amine exerts its effects involves interactions with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with enzymes or receptors involved in cell signaling, leading to changes in cellular functions . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Indole Substitution Patterns: The target compound’s 2-phenyl group distinguishes it from analogues with methyl (e.g., ), fluoro (), or thienyl () substituents. The 2-phenyl group may enhance lipophilicity and π-π stacking interactions in receptor binding compared to smaller substituents. In contrast, β-phenyl () or thienyl () substitutions alter electronic properties without branching.

Physicochemical Properties :

Biological Activity

Alpha-Ethyl-2-phenyl-1H-indole-3-ethanamine, also known as alpha-ethyltryptamine (AET), is a compound belonging to the indole family. It is notable for its psychoactive properties and potential therapeutic applications, particularly in the modulation of serotonin receptors. This article explores the biological activity of AET, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

AET is characterized by an ethyl group and a phenyl group attached to the indole core. Its chemical structure can be represented as follows:

This compound has garnered attention due to its structural similarity to other tryptamines, which are known for their diverse biological activities.

AET primarily interacts with serotonin receptors, especially the 5-HT2A receptor. This interaction is significant because the 5-HT2A receptor plays a crucial role in mood regulation and perception. The compound acts as a partial agonist at these receptors, which suggests potential applications in treating mood disorders and other psychological conditions.

Table 1: Interaction with Serotonin Receptors

| Receptor Type | Binding Affinity | Role in Biological Activity |

|---|---|---|

| 5-HT2A | High | Mood regulation |

| 5-HT1A | Moderate | Anxiolytic effects |

| 5-HT2C | Low | Appetite regulation |

Biological Activities

Research indicates that AET exhibits a range of biological activities:

- Psychoactive Effects : Similar to other compounds in the tryptamine class, AET has been shown to produce hallucinogenic effects, leading to its classification as a Schedule I controlled substance in several jurisdictions.

- Antimycobacterial Activity : Studies have demonstrated that indole derivatives, including AET, possess antimicrobial properties against Mycobacterium tuberculosis (Mtb). AET's structure allows for modifications that could enhance its efficacy against multidrug-resistant strains.

- Cellular Effects : Indole derivatives are known to influence various cellular functions, including apoptosis induction and cell cycle arrest. AET may exhibit similar properties, potentially leading to applications in cancer therapy.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Psychoactive | Hallucinations | |

| Antimycobacterial | Inhibition of Mtb growth | |

| Anticancer | Induction of apoptosis |

Case Studies

Several studies have focused on the biological activity of AET and related compounds:

- Psychoactive Studies : Research has shown that AET can induce significant changes in mood and perception when administered in controlled environments. These findings suggest potential therapeutic uses for mood disorders.

- Antimycobacterial Research : In vitro studies have evaluated the effectiveness of various indole derivatives against Mtb. One study reported that certain derivatives exhibited bactericidal activity at concentrations close to their Minimum Inhibitory Concentration (MIC), indicating their potential as new antitubercular agents .

- Cancer Research : Investigations into the anticancer properties of indole derivatives have revealed that they can induce cell cycle arrest and apoptosis in various cancer cell lines . AET's structural characteristics may allow it to exert similar effects.

Q & A

Q. Key Considerations :

- Catalysts: Pd(PPh₃)₄ for cross-coupling reactions improves yield (70–85%) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic Research: Which analytical techniques are critical for characterizing purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at C3, phenyl at C2). For example, a singlet at δ 3.8 ppm (CDCl₃) indicates NH in the indole ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₂₀N₂: calculated 272.1578, observed 272.1581) .

- HPLC-UV : Purity assessment (λmax ~220 nm for indole chromophore) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.